Z-D-Arg-OH HCl

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2R)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4.ClH/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17);1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCPMSWPCALFQJ-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCCN=C(N)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718543 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-N~5~-(diaminomethylidene)-D-ornithine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113712-05-3 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-N~5~-(diaminomethylidene)-D-ornithine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Z-D-Arg-OH HCl chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Benzyloxycarbonyl-D-arginine hydrochloride (Z-D-Arg-OH HCl) is a protected form of the non-proteinogenic amino acid D-arginine. Its unique stereochemistry confers resistance to enzymatic degradation, making it a valuable building block in the synthesis of metabolically stable peptides for therapeutic and research applications. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analysis of this compound. Detailed experimental protocols and a discussion of its potential role in biological signaling pathways are also presented to support its application in drug discovery and development.

Chemical Properties and Structure

This compound is a white crystalline powder. The benzyloxycarbonyl (Z or Cbz) group protects the α-amino group of D-arginine, preventing its participation in unwanted side reactions during peptide synthesis. The hydrochloride salt form enhances the compound's solubility in aqueous solutions.

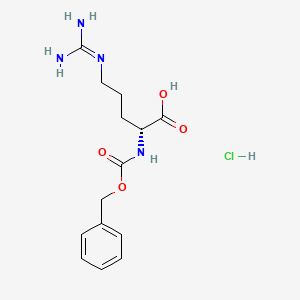

Chemical Structure

The structure of this compound is characterized by a D-arginine core, with the α-amino group protected by a benzyloxycarbonyl group. The guanidinium group on the side chain remains unprotected.

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C14H21ClN4O4 | [1] |

| Molecular Weight | 344.8 g/mol | [2] |

| CAS Number | 113712-05-3 | [2][3] |

| Appearance | White crystalline powder | [4] |

| Solubility | Soluble in water | [4] |

| Purity | ≥95% | [2] |

| Storage | Room temperature | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of D-arginine with benzyl chloroformate (Cbz-Cl) under basic conditions to introduce the Z-protecting group, followed by the formation of the hydrochloride salt. A representative experimental protocol is detailed below. This protocol is adapted from general methods for the Z-protection of amino acids.[5]

Materials:

-

D-arginine

-

Sodium carbonate (Na₂CO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a flask equipped with a magnetic stir bar, dissolve D-arginine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Cool the solution in an ice bath.[5]

-

Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise. It is crucial to maintain the reaction temperature below 5 °C to minimize side reactions.[5]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[5]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with 1 M HCl.[5]

-

Extraction: Extract the product from the acidified aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.[5]

Purification

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Recrystallization is a common method for the purification of Z-protected amino acids.

Materials:

-

Crude this compound

-

Ethanol

-

Diethyl ether

-

Hot plate/stirrer

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Crystallization: Slowly add diethyl ether to the solution until it becomes cloudy. Allow the solution to cool to room temperature, and then place it in an ice bath to promote crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold diethyl ether.

-

Drying: Dry the purified crystals under vacuum.

Analytical Methods

The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.

Expected ¹H NMR Spectral Features:

-

Aromatic protons of the benzyl group (multiplet, ~7.3 ppm).

-

Methylene protons of the benzyl group (singlet, ~5.1 ppm).

-

Protons of the arginine side chain (multiplets, ~1.5-3.2 ppm).

-

α-proton of the arginine backbone (multiplet, ~4.2 ppm).

Expected ¹³C NMR Spectral Features:

-

Carbonyl carbon of the Z-group (~156 ppm).

-

Aromatic carbons of the benzyl group (~128-136 ppm).

-

Methylene carbon of the benzyl group (~67 ppm).

-

Carbons of the arginine backbone and side chain (~25-55 ppm).

-

Carboxyl carbon (~175 ppm).

Chiral HPLC is a crucial technique to determine the enantiomeric purity of this compound. A general method for the chiral separation of underivatized amino acids using a teicoplanin-based chiral stationary phase can be adapted.[6]

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Astec CHIROBIOTIC T)[6]

Mobile Phase:

-

A mixture of water, methanol, and an acidic modifier (e.g., formic acid) is typically used. The exact ratio should be optimized for the best separation.[6]

Procedure:

-

Prepare a standard solution of this compound in the mobile phase.

-

Inject the sample onto the HPLC system.

-

Monitor the elution of the enantiomers using a UV detector.

-

The enantiomeric purity can be calculated from the peak areas of the D- and L-isomers.

Signaling Pathways and Biological Relevance

While this compound is primarily used as a building block in peptide synthesis, its core component, D-arginine, and D-arginine-containing peptides have interesting biological properties.

Resistance to Proteolytic Degradation

One of the key advantages of incorporating D-amino acids like D-arginine into peptides is the enhanced resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This increased stability can lead to a longer biological half-life of the peptide therapeutic.[4]

Arginine Metabolism and Signaling

L-arginine is a crucial amino acid involved in numerous metabolic and signaling pathways, most notably as the substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO), a key signaling molecule in the cardiovascular and nervous systems. L-arginine also plays a role in the urea cycle and the synthesis of creatine and polyamines. Furthermore, L-arginine is known to activate the mTOR signaling pathway, a central regulator of cell growth and metabolism.[7][8][9][10]

The role of D-arginine in these pathways is less clear. While it is generally considered to be metabolically more stable, some studies suggest that D-arginine may have distinct biological effects. For instance, D-arginine containing peptides have shown neuroprotective properties that are likely independent of the nitric oxide pathway.[4]

Below is a simplified representation of the major signaling pathways involving L-arginine.

Caption: Simplified diagram of major L-arginine signaling pathways and the role of this compound.

Experimental Workflow for Biological Activity Assessment

To evaluate the biological activity of a novel peptide synthesized using this compound, a typical experimental workflow would involve several stages, from peptide synthesis to in vitro and in vivo testing.

Caption: General experimental workflow for assessing the biological activity of a peptide containing D-arginine.

Conclusion

This compound is a critical reagent for the synthesis of D-arginine-containing peptides. Its use allows for the creation of peptide-based therapeutics with enhanced metabolic stability, a desirable characteristic for many drug development programs. This guide has provided a comprehensive overview of its chemical properties, along with detailed protocols for its synthesis, purification, and analysis. Further research into the specific biological activities of D-arginine and its derivatives will continue to expand the utility of this important molecule in the fields of medicinal chemistry and drug discovery.

References

- 1. Na-Z-D-arginine hydrochloride | C14H21ClN4O4 | CID 19006501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. peptide.com [peptide.com]

- 4. Z-Arg-OH.HCl | 56672-63-0 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Arginine Regulates TOR Signaling Pathway through SLC38A9 in Abalone Haliotis discus hannai - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Scientists identify sensor that modulates key metabolic pathway | Whitehead Institute [wi.mit.edu]

- 10. Arginine Signaling and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

synthesis protocol for Z-D-Arg-OH HCl

An In-depth Technical Guide to the Synthesis of Z-D-Arg-OH HCl

This guide provides a comprehensive overview of the synthesis protocol for N-α-benzyloxycarbonyl-D-arginine hydrochloride (Z-D-Arg-OH •HCl), a crucial building block in peptide synthesis, particularly for the incorporation of D-arginine residues which can confer resistance to enzymatic degradation. This document is intended for researchers, scientists, and professionals in drug development.

Introduction

Z-D-Arg-OH •HCl is a derivative of the amino acid D-arginine where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group.[1] This protection is vital in peptide synthesis to prevent unwanted side reactions during the formation of peptide bonds.[2] The Z-group was one of the first protecting groups developed for peptide synthesis and remains widely used due to its stability under various conditions and its straightforward removal by catalytic hydrogenolysis.[2] The hydrochloride salt form enhances the compound's solubility and stability.[2]

Physicochemical Properties

A summary of the key physicochemical properties of Z-D-Arg-OH •HCl is presented below.

| Property | Value | Reference(s) |

| CAS Number | 113712-05-3 | [3][4] |

| Molecular Formula | C₁₄H₂₁ClN₄O₄ | [2][4] |

| Molecular Weight | 344.79 g/mol | [2][3] |

| Appearance | White crystalline powder | [4] |

| Purity | ≥95% | [3] |

| Storage Conditions | Room temperature, under inert gas (2-8°C) | [3][4] |

| Solubility | Soluble in water, methanol, ethanol, DMSO | [4] |

Synthesis Pathway

The synthesis of Z-D-Arg-OH •HCl is typically achieved via the Schotten-Baumann reaction, which involves the protection of the α-amino group of D-arginine using benzyl chloroformate in a basic aqueous solution. The resulting Z-D-arginine is then precipitated and isolated as its hydrochloride salt.

Experimental Protocol

This section details the step-by-step procedure for the synthesis of Z-D-Arg-OH •HCl.

Materials and Reagents

| Reagent | Purity/Concentration |

| D-Arginine | ≥98% |

| Benzyl Chloroformate | ≥95% |

| Sodium Hydroxide (NaOH) | Reagent Grade |

| Hydrochloric Acid (HCl) | Concentrated |

| Diethyl Ether | Anhydrous |

| Distilled Water | - |

Synthesis Procedure

The following protocol is based on the general Schotten-Baumann conditions for N-protection of amino acids.[5]

-

Dissolution of D-Arginine: Dissolve D-arginine in an aqueous solution of sodium hydroxide. The base deprotonates the amino group, facilitating the subsequent reaction.

-

N-α-Protection: Cool the reaction mixture to 0-5°C using an ice bath. Add benzyl chloroformate portion-wise to the cooled solution with vigorous stirring. It is crucial to maintain the low temperature to control the exothermic reaction and minimize the formation of by-products.[5]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until all the starting D-arginine has been consumed.

-

Work-up: Upon completion, wash the reaction mixture with an organic solvent such as diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.[5]

-

Product Isolation: Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3. This step protonates the carboxyl group, leading to the precipitation of Z-D-Arg-OH as its hydrochloride salt.[5]

-

Purification: Collect the crude product by filtration and wash it with cold water to remove any remaining salts and impurities.[5] The product can be further purified by recrystallization. A common solvent system for the L-enantiomer, which should be applicable here, is ethyl acetate/hexane.[2]

-

Drying: Dry the purified Z-D-Arg-OH •HCl under vacuum to obtain a white crystalline solid.

Characterization Data

The following table summarizes expected characterization data.

| Analysis | Expected Result |

| Yield | 80-90% (based on similar preparations)[6] |

| Melting Point | ~220°C (The L-enantiomer HCl salt melts at 220°C)[6] |

| Optical Rotation | [α]D25 = -12.2° to -12.3° (c=5, H₂O) (inferred from the L-enantiomer)[6] |

| ¹H NMR | Expected signals for the benzylic protons of the Z-group, protons of the arginine side chain, and the α-proton. |

| Mass Spectrometry | Expected molecular ion peak corresponding to the mass of the protonated molecule. |

Key Reaction Parameters and Considerations

A summary of critical parameters for the synthesis is provided in the table below.

| Parameter | Recommended Condition/Value | Rationale |

| Temperature | 0-5°C during addition of benzyl chloroformate | Controls the exothermic reaction and minimizes side reactions, such as the formation of dibenzyl carbonate.[5] |

| pH | Basic during reaction, acidic (pH 2-3) for precipitation | A basic environment is required for the nucleophilic attack of the amino group. Acidification is necessary to protonate the carboxylate for precipitation.[5] |

| Stirring | Vigorous stirring | Ensures proper mixing of the biphasic reaction mixture. |

| Purification | Recrystallization (e.g., from ethyl acetate/hexane) | Removes impurities and by-products, leading to a higher purity final product.[2] |

Conclusion

The synthesis of Z-D-Arg-OH •HCl is a well-established procedure that is fundamental to the field of peptide chemistry. By carefully controlling reaction conditions, particularly temperature and pH, high yields of the desired product can be achieved. This guide provides a detailed protocol and critical insights to aid researchers in the successful synthesis and purification of this important amino acid derivative.

References

An In-Depth Technical Guide to the Core Mechanism of Action of Z-D-Arg-OH HCl in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-benzyloxycarbonyl-D-arginine hydrochloride (Z-D-Arg-OH HCl), a critical building block in modern peptide chemistry. We will delve into its core mechanism of action, applications in peptide synthesis, and its role in the development of therapeutic peptides. This guide includes detailed experimental protocols, quantitative data, and visualizations to support researchers in their drug discovery and development endeavors.

Introduction: The Strategic Importance of this compound

This compound is a protected form of the non-proteinogenic amino acid D-arginine. The incorporation of D-amino acids into peptide sequences is a key strategy for enhancing the therapeutic potential of peptide-based drugs. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their bioavailability and half-life. The introduction of D-arginine, with its opposite stereochemistry at the α-carbon, confers significant resistance to enzymatic cleavage, thereby improving the pharmacokinetic profile of the peptide.[1]

The benzyloxycarbonyl (Z or Cbz) group serves as a robust protecting group for the α-amino functionality of D-arginine. This protection is crucial during the stepwise process of peptide synthesis to prevent unwanted side reactions and ensure the formation of the desired peptide sequence with high fidelity.[2] The hydrochloride salt form of Z-D-Arg-OH enhances its solubility in various solvents used in peptide synthesis.

Core Mechanism of Action in Peptide Chemistry

The primary mechanism of action of this compound in peptide chemistry is to serve as a protected building block for the controlled incorporation of D-arginine into a growing peptide chain. This process is central to both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.

Key Functions of the Z-group:

-

Prevention of Unwanted Acylation: The Z-group effectively blocks the nucleophilic α-amino group of D-arginine, preventing it from reacting with the activated carboxyl group of another amino acid during the coupling step. This ensures that peptide bond formation occurs exclusively at the desired N-terminus of the growing peptide chain.

-

Minimization of Racemization: While arginine itself is not the most prone to racemization, the use of a urethane-based protecting group like the Z-group generally helps to suppress this side reaction during activation and coupling, thus preserving the stereochemical integrity of the D-arginine residue.[3]

The Role of the D-Configuration:

-

Enzymatic Stability: The D-configuration of the arginine residue makes the adjacent peptide bonds resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids.[1] This increased stability is a major advantage for the development of peptide drugs with longer in vivo half-lives.

-

Modulation of Biological Activity: The altered stereochemistry of the D-arginine side chain can lead to unique binding interactions with biological targets, potentially resulting in altered or novel pharmacological activities compared to the L-arginine counterpart.

The overall mechanism can be visualized as a controlled, stepwise addition process, which is fundamental to peptide synthesis.

Data Presentation: Physicochemical Properties and Biological Activity

Quantitative data is essential for understanding the properties and performance of this compound and the peptides derived from it.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 113712-05-3 |

| Molecular Formula | C₁₄H₂₀N₄O₄·HCl |

| Molecular Weight | 344.8 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water, methanol |

Table 2: Comparative Purity of a Model Hexapeptide Synthesized with Different D-Histidine Derivatives (Illustrative) [4]

Note: While this data is for D-histidine, it illustrates the impact of the protecting group on purity, a principle that also applies to D-arginine.

| D-Histidine Derivative Used | Synthesis Strategy | Crude Purity (%) | Final Purity after Purification (%) |

| Z-D-His-OH | Solution-Phase/SPPS | 85.2 | >98 |

| Fmoc-D-His(Trt)-OH | Fmoc-SPPS | 88.5 | >98 |

| Boc-D-His(Trt)-OH | Boc-SPPS | 87.9 | >98 |

Table 3: Inhibitory Activity of D-Arginine Containing Peptides

| Peptide | Target Enzyme | IC₅₀ / Kᵢ Value | Reference |

| Cyclic decapeptide C[RW]₅ | Src Kinase | IC₅₀ = 2.8 µM | [5] |

| Nω-Carboxymethyl-arginine (CMA) | Endothelium type NOS | IC₅₀ = 830 µM | [6][7] |

| Nω-Carboxyethyl-arginine (CEA) | Endothelium type NOS | IC₅₀ = 3870 µM | [6][7] |

| Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1) | Endothelium type NOS | IC₅₀ = 1280 µM | [6][7] |

| Nω-Carboxymethyl-arginine (CMA) | Arginase | IC₅₀ = 1470 µM | [6][7] |

| N(epsilon)-(1-carboxyethyl)lysine (CML) | Arginase | IC₅₀ = 1060 µM | [7] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in peptide synthesis and subsequent biological assays.

Boc Solid-Phase Peptide Synthesis (Boc-SPPS) of a D-Arginine Containing Peptide

This protocol outlines a general procedure for the manual synthesis of a peptide containing a D-arginine residue using this compound on a Merrifield resin.

Materials:

-

Merrifield resin (chloromethylated polystyrene)

-

This compound

-

Other Boc-protected amino acids

-

Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Cleavage cocktail (e.g., HF or H₂/Pd for Z-group removal)

-

Diethyl ether

Protocol:

-

Resin Swelling: Swell the Merrifield resin in DCM for 30-60 minutes in a reaction vessel.

-

First Amino Acid Attachment (if not pre-loaded): Couple the C-terminal Boc-protected amino acid to the resin using standard esterification methods.

-

Nα-Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

-

Drain and add a fresh 50% TFA/DCM solution for 20-30 minutes.[8]

-

Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).

-

-

Neutralization:

-

Neutralize the resin by washing with a 5-10% solution of DIEA in DCM for 2 x 2 minutes.

-

Wash the resin with DCM (3x).

-

-

Amino Acid Coupling (Incorporating this compound):

-

In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and an activating agent such as HBTU/HOBt in DMF.

-

Add the activation mixture to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a Kaiser test.[8]

-

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Repeat Cycle: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final coupling and Nα-Boc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

-

For the Z-group, cleavage is typically achieved by catalytic hydrogenolysis (H₂/Pd) or with strong acids like anhydrous HF. The choice of cleavage cocktail will depend on the other protecting groups present on the peptide.

-

-

Peptide Precipitation and Purification:

Enzymatic Stability Assay

This protocol provides a method to assess the increased stability of a D-arginine containing peptide compared to its L-arginine counterpart.

Materials:

-

L-arginine containing peptide (control)

-

D-arginine containing peptide (test)

-

Protease solution (e.g., Trypsin, Chymotrypsin, or a general protease like Pronase)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Reaction quenching solution (e.g., 10% TFA)

-

RP-HPLC system

Protocol:

-

Peptide and Enzyme Preparation:

-

Prepare stock solutions of the L- and D-arginine peptides in the assay buffer.

-

Prepare a stock solution of the protease in the same buffer.

-

-

Digestion Reaction:

-

In separate tubes, mix each peptide with the protease solution at a specific ratio (e.g., 50:1 peptide:enzyme, w/w).

-

Incubate the reactions at 37°C.

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.

-

Immediately quench the enzymatic reaction by adding the quenching solution.

-

-

Analysis by RP-HPLC:

-

Analyze each quenched sample by RP-HPLC.

-

Monitor the disappearance of the main peptide peak over time.

-

-

Data Analysis:

-

Calculate the percentage of intact peptide remaining at each time point for both the L- and D-arginine peptides.

-

Plot the percentage of intact peptide versus time to compare the stability of the two peptides.

-

Signaling Pathways and Cellular Mechanisms

The incorporation of D-arginine can influence the interaction of peptides with cellular components and modulate signaling pathways. Arginine-rich peptides, including those with D-arginine, are known to act as cell-penetrating peptides (CPPs).

Cellular Uptake of Arginine-Rich Peptides:

The cellular uptake of arginine-rich CPPs is a complex process that can involve multiple pathways, including direct translocation across the plasma membrane and various forms of endocytosis, such as macropinocytosis.[12][13] The initial interaction is often electrostatic, between the cationic guanidinium groups of the arginine residues and the anionic proteoglycans on the cell surface.

Conclusion

This compound is an indispensable tool in peptide chemistry for the synthesis of enzymatically stable and biologically active peptides. The strategic use of the Z-protecting group allows for the controlled and efficient incorporation of D-arginine into peptide sequences. The resulting D-arginine-containing peptides exhibit enhanced pharmacokinetic properties and can have unique interactions with biological targets, making them promising candidates for therapeutic development. This guide provides the foundational knowledge and practical protocols to aid researchers in harnessing the potential of this compound in their peptide-based drug discovery efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. C-Terminal Arginine-Selective Cleavage of Peptides as a Method for Mimicking Carboxypeptidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Entry of Arginine-rich Peptides Is Independent of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 10. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. wonglab.seas.ucla.edu [wonglab.seas.ucla.edu]

Navigating the Solubility Landscape of Z-D-Arg-OH HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the Solubility of Protected Amino Acids

The solubility of a protected amino acid like Z-D-Arg-OH HCl is influenced by several factors:

-

The Amino Acid Side Chain: The D-arginine side chain contains a guanidinium group, which is basic and tends to increase solubility in aqueous solutions, particularly under acidic conditions.

-

The Protecting Group: The benzyloxycarbonyl (Z) group is relatively nonpolar and hydrophobic, which can decrease aqueous solubility and increase solubility in organic solvents.

-

The Salt Form: The hydrochloride (HCl) salt form generally enhances solubility in polar and aqueous solvents compared to the free base.

The interplay of these factors determines the overall solubility profile of the molecule.

Solubility Profile of this compound and Related Compounds

Direct, quantitative solubility data for this compound remains scarce in publicly accessible databases. However, by examining the solubility of its L-isomer (Z-L-Arg-OH HCl) and the parent amino acid hydrochlorides (D-Arginine HCl and L-Arginine HCl), we can infer a likely solubility pattern. The hydrochloride salt of Z-Arg-OH is known to enhance its solubility in aqueous or acidic media[1].

| Compound | Water | Ethanol | Methanol | DMSO | DMF |

| This compound | Soluble (qualitative) | Data not available | Data not available | Soluble (qualitative) | Data not available |

| D-(-)-Arginine HCl | 50 mg/mL[2] | Data not available | Data not available | Soluble (qualitative)[2] | Data not available |

| L-Arginine HCl | Freely soluble[3][4] | ~3 mg/mL[3] | Data not available | ~3 mg/mL[3] | ~5 mg/mL[3] |

| Z-Arg-OH HCl (L-isomer) | Soluble in aqueous media[1] | Data not available | Data not available | Soluble in polar solvents[1] | Data not available |

Note: The provided data for related compounds should be used as a guideline. It is imperative for researchers to experimentally determine the solubility of this compound for their specific application and conditions.

Experimental Protocol for Solubility Determination

When precise solubility data is unavailable, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of a compound like this compound.

Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., deionized water, ethanol, methanol, DMSO, DMF)

-

Analytical balance

-

Vortex mixer

-

Sonicator

-

Thermostatically controlled shaker or water bath

-

Microcentrifuge

-

Calibrated pipettes

-

HPLC or other suitable analytical method for quantification (optional, for precise measurement)

Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh a small, excess amount of this compound (e.g., 10-20 mg) into a series of vials.

-

Add a precise volume of the desired solvent (e.g., 1 mL) to each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should appear as a suspension with undissolved solid remaining.

-

Use of a vortex mixer and sonication can aid in the initial dissolution process[5][6].

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for a sufficient time (e.g., 10-15 minutes) to pellet the undissolved solid.

-

-

Determination of Solute Concentration:

-

Gravimetric Method (for a quick estimate):

-

Carefully transfer a known volume of the clear supernatant to a pre-weighed vial.

-

Evaporate the solvent under a stream of nitrogen or in a vacuum oven.

-

Weigh the vial containing the dried solute.

-

Calculate the solubility in mg/mL.

-

-

Analytical Method (for higher accuracy):

-

Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method such as HPLC to determine the precise concentration.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L, and specify the solvent and temperature.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of a compound.

Signaling Pathways and Logical Relationships

While this compound is primarily a building block in synthesis and not directly involved in signaling pathways in its protected form, the parent molecule, D-arginine, can have biological effects. The following diagram illustrates a simplified logical relationship concerning the utility of this compound.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. While specific quantitative data is limited, an understanding of its structural components allows for reasoned solvent selection. For basic peptides, it is often recommended to first try dissolving them in water[5][7]. If the peptide is hydrophobic, organic solvents such as DMSO or DMF may be necessary[8]. It is strongly recommended that researchers perform their own solubility tests using a systematic protocol, as outlined in this guide, to obtain accurate data for their specific experimental conditions. This will ensure reliable and reproducible results in downstream applications.

References

- 1. Z-Arg-OH.HCl | 56672-63-0 | Benchchem [benchchem.com]

- 2. D-(-)-Arginine hydrochloride CAS#: 627-75-8 [chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. biobasic.com [biobasic.com]

- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 7. genscript.com [genscript.com]

- 8. jpt.com [jpt.com]

The Strategic Role of the Benzyloxycarbonyl (Z) Protecting Group in Z-D-Arg-OH HCl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzyloxycarbonyl (Z or Cbz) protecting group is a cornerstone in peptide chemistry, offering a robust and versatile strategy for the temporary masking of amino functionalities. This technical guide provides a comprehensive examination of the role of the Z group in the context of Z-D-Arg-OH HCl, a critical building block in the synthesis of peptides with enhanced therapeutic potential. The incorporation of D-arginine is a key strategy to impart resistance to enzymatic degradation, thereby improving the in vivo stability of peptide-based drugs. This document will delve into the chemical properties, synthesis, and applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the logical framework for its use in drug development workflows.

Introduction: The Imperative for Amino Group Protection in Peptide Synthesis

The synthesis of peptides with a defined sequence necessitates the strategic use of protecting groups to prevent unwanted side reactions and ensure the formation of the correct amide bonds. The α-amino group of an amino acid is highly nucleophilic and, if left unprotected, would lead to uncontrolled polymerization during peptide coupling reactions. The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas in the 1930s, was a revolutionary development in peptide synthesis.[1] Its stability under a range of conditions, coupled with its facile removal, has cemented its place in the repertoire of peptide chemists, particularly in solution-phase synthesis.[1][2]

This compound is a derivative of the non-proteinogenic D-amino acid arginine, where the α-amino group is protected by the Z group, and the compound is supplied as a hydrochloride salt to improve solubility and handling. The presence of the D-enantiomer is of particular significance in drug development, as it confers resistance to proteolysis, a major hurdle in the therapeutic application of peptides.[3]

The Benzyloxycarbonyl (Z) Protecting Group: A Profile

The Z group is an alkoxycarbonyl-type protecting group with several advantageous features:

-

Ease of Introduction: It is readily introduced via the Schotten-Baumann reaction, where the amino acid is treated with benzyl chloroformate under basic conditions.[4][5]

-

Stability: The Z group is stable to a variety of reaction conditions, including those used for the removal of other protecting groups like Boc and Fmoc, making it a valuable component of orthogonal protection strategies.[1][6]

-

Racemization Resistance: The urethane linkage formed upon protection helps to suppress racemization of the chiral α-carbon during peptide coupling.[1]

-

Crystallinity of Derivatives: Z-protected amino acids are often crystalline solids, which facilitates their purification and handling.[1]

Synthesis and Characterization of this compound

The synthesis of this compound is typically achieved through the Z-protection of D-arginine.

Experimental Protocol: Z-Protection of D-Arginine (Schotten-Baumann Reaction)

This protocol describes the introduction of the Z group onto the α-amino group of D-arginine.

-

Dissolution: Dissolve D-arginine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a reaction vessel placed in an ice bath to maintain a temperature of 0-5 °C.

-

Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.

-

Acidification and Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 6-7 with 1 M HCl. The product, Z-D-Arg-OH, will precipitate out of the solution.

-

Purification: Collect the crude product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization. The hydrochloride salt is formed during the acidification step.

Purification and Characterization

Purification of the final product is crucial to ensure high purity for subsequent peptide synthesis.

-

Recrystallization: The crude this compound can be recrystallized from a suitable solvent system, such as water/ethanol, to yield a crystalline solid.

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reversed-phase HPLC (RP-HPLC). A general method involves a C18 column with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).[7]

Quantitative Data

The efficiency of the protection and deprotection steps is critical for the overall yield of the peptide synthesis. The following tables provide representative data for the synthesis and cleavage of Z-protected arginine.

| Reaction | Reagents | Solvent | Temperature | Time | Yield (%) |

| Z-Protection of D-Arginine | D-Arg, Benzyl Chloroformate, Na2CO3 | Water | 0 °C to RT | 2-4 h | 80-90 |

| Catalytic Hydrogenolysis | Z-D-Arg-OH, H2, Pd/C | Methanol/Water | RT | 4-8 h | >95 |

| Acidolysis | Z-D-Arg-OH, 33% HBr in Acetic Acid | Acetic Acid | RT | 1-2 h | 85-95 |

| Table 1: Representative yields for the synthesis and deprotection of Z-D-Arg-OH. |

The Role of this compound in Peptide Synthesis

This compound is a versatile building block for both solution-phase and solid-phase peptide synthesis (SPPS).

Solution-Phase Peptide Synthesis (SPPS)

In solution-phase synthesis, each coupling and deprotection step is performed in a homogenous solution, followed by purification of the intermediate peptide.

-

Activation: Dissolve this compound (1.0 equivalent) and a C-terminally protected amino acid (e.g., H-Ala-OMe, 1.0 equivalent) in an appropriate solvent such as DMF. Add a coupling reagent (e.g., HBTU, 1.0 equivalent) and a base (e.g., DIPEA, 2.0 equivalents).

-

Coupling: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, precipitate the crude peptide by adding the reaction mixture to cold diethyl ether. Collect the precipitate by filtration.

-

Purification: Purify the crude dipeptide by column chromatography or recrystallization.

Caption: Workflow for solution-phase dipeptide synthesis.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the peptide is assembled on a solid support (resin), which simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminal amino acid.

-

Coupling of this compound:

-

In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU/HOBt, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

-

Add the activated Z-D-Arg-OH solution to the deprotected resin and agitate for 2-3 hours.

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids.

Caption: A single cycle of SPPS for incorporating this compound.

Deprotection of the Z Group

The removal of the Z group is a critical step to liberate the free amino group for further elongation or to yield the final deprotected peptide.

Catalytic Hydrogenolysis

This is the most common and mildest method for Z group cleavage.

-

Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or a mixture with water.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10% w/w).

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-8 hours.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent to obtain the deprotected peptide.

Acidolysis

Strong acidic conditions can also be used to cleave the Z group.

-

Reaction: Dissolve the Z-protected peptide in 33% hydrogen bromide (HBr) in acetic acid.

-

Incubation: Stir the mixture at room temperature for 1-2 hours.

-

Work-up: Precipitate the deprotected peptide by adding cold diethyl ether. Collect the product by filtration or centrifugation.

Application in Drug Development: Targeting Signaling Pathways

Peptides containing D-arginine are of significant interest in drug development due to their enhanced stability. A notable example is the use of hexa-D-arginine as a competitive inhibitor of furin and other proprotein convertases.[8][9] These enzymes are crucial for the activation of a wide range of precursor proteins involved in various signaling pathways, including those related to viral infections, bacterial toxin activation, and cancer.[]

The synthesis of hexa-D-arginine can be accomplished using this compound as a building block in a stepwise solid-phase synthesis. The resulting peptide can then be used to probe and inhibit furin-mediated signaling pathways.

Caption: Hexa-D-arginine inhibits furin, blocking pro-protein activation.

Logical Framework for the Use of this compound

The decision to use this compound in a peptide synthesis campaign is guided by several factors.

Caption: Logical steps for selecting this compound.

Conclusion

The benzyloxycarbonyl protecting group plays a pivotal role in the utility of this compound as a valuable reagent in modern peptide synthesis. Its stability, ease of introduction and removal, and its contribution to suppressing racemization make it an excellent choice for protecting the α-amino group of D-arginine. The incorporation of D-arginine, facilitated by the use of this compound, is a critical strategy for enhancing the therapeutic potential of peptides by increasing their resistance to enzymatic degradation. This in-depth guide has provided the fundamental principles, quantitative data, and detailed protocols necessary for the effective application of this compound in the synthesis of peptides for research and drug development. A thorough understanding of the chemistry and strategic considerations outlined herein will enable scientists to leverage this important building block to its full potential.

References

- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 2. benchchem.com [benchchem.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 6. biosynth.com [biosynth.com]

- 7. benchchem.com [benchchem.com]

- 8. The Furin Inhibitor Hexa-d-Arginine Blocks the Activation of Pseudomonas aeruginosa Exotoxin A In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hexa-D-arginine | CAS:673202-67-0 | Furin inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

Z-D-Arg-OH HCl vs. L-arginine in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Z-D-Arg-OH HCl and L-arginine, focusing on their distinct roles and interactions within biological systems. This document is intended to serve as a critical resource for researchers engaged in studies involving L-arginine metabolic pathways and the development of novel therapeutics targeting these pathways.

Executive Summary

L-arginine, a semi-essential amino acid, is a cornerstone of multiple physiological processes, primarily serving as the endogenous substrate for nitric oxide synthase (NOS) and arginase. The production of nitric oxide (NO) from L-arginine is fundamental to cardiovascular, neurological, and immunological functions. In contrast, this compound is a synthetic derivative of D-arginine, the D-enantiomer of the naturally occurring L-arginine. A critical distinction lies in the stereochemistry of these molecules, which dictates their interaction with the highly stereospecific enzymes that metabolize L-arginine. This guide will elucidate these differences through a detailed examination of their biochemical properties, supported by experimental protocols and pathway diagrams.

Core Biochemical Differences and Biological Activity

The fundamental difference between L-arginine and this compound lies in their stereoisomeric configuration. Biological systems, particularly enzyme active sites, exhibit a high degree of stereospecificity.

-

L-arginine: As the naturally occurring isomer, L-arginine is the recognized substrate for key enzymes such as nitric oxide synthase (NOS) and arginase. It is actively transported into cells and participates in a multitude of metabolic pathways.

-

This compound: This molecule is a derivative of D-arginine. The "Z" group (benzyloxycarbonyl) is a common protecting group used in peptide synthesis, and the "D" configuration signifies that it is the enantiomer of the natural L-arginine. Due to the high stereospecificity of mammalian enzymes, D-arginine and its derivatives are generally not recognized as substrates. In fact, D-arginine is often utilized as a negative control in experiments studying L-arginine metabolism. While it is conceivable that this compound could act as a competitive inhibitor of these enzymes, there is a lack of quantitative data in the scientific literature to confirm or quantify such an effect. One study demonstrated that D-arginine does not serve as a substrate for bovine arginase[1].

Quantitative Data on Enzyme Interactions

A thorough review of the available literature reveals a significant disparity in the quantitative data for L-arginine and this compound concerning their interactions with key metabolic enzymes.

Table 1: Michaelis-Menten Constants (Km) of L-arginine for Nitric Oxide Synthase (NOS) Isoforms

| NOS Isoform | Species | Km (µM) |

| nNOS | Bovine | 2.0–3.3 |

| nNOS | Rat | 1.5–14 |

| nNOS | Human | 1.5–6.0 |

| eNOS | Bovine | 3.0–5.0 |

| eNOS | Human | 0.9–4.4 |

| iNOS | Murine | 2.3–14 |

| iNOS | Rat | 19–32 |

| iNOS | Human | 2.2–22 |

Data compiled from multiple sources. It is important to note that Km values can vary based on experimental conditions.[2][3]

Table 2: Inhibitory Constants (IC50/Ki) of Selected Inhibitors for NOS and Arginase

| Compound | Target Enzyme | Species | IC50/Ki (µM) |

| L-NAME | nNOS (bovine) | Bovine | 0.015 (Ki) |

| L-NAME | eNOS (human) | Human | 0.039 (Ki) |

| L-NAME | iNOS (murine) | Murine | 4.4 (Ki) |

| ADMA | iNOS, nNOS | Not Specified | >300 (Ki) |

| Asymmetric Dimethylarginine (ADMA) | NOS | Not Specified | 1.5 (IC50) |

| L-NOHA | Arginase I | Not Specified | 10-12 (Ki) |

This table provides context for the potency of known inhibitors. Corresponding data for this compound is not available in the peer-reviewed literature.[2][4][5]

Regarding this compound, there is a notable absence of published IC50 or Ki values for its interaction with either NOS or arginase. This lack of data further supports the inference that it is not a significant modulator of these enzymes in typical biological assays.

L-arginine Signaling and Metabolic Pathways

L-arginine is a central node in a complex network of metabolic and signaling pathways. The diagrams below, generated using the DOT language, illustrate these key pathways.

Caption: Key metabolic pathways of L-arginine.

Caption: Simplified nitric oxide signaling pathway.

Experimental Protocols

For researchers investigating the effects of L-arginine analogs, the following detailed protocols for key enzyme assays are provided.

Nitric Oxide Synthase (NOS) Activity Assay (Radiometric)

This assay quantifies NOS activity by measuring the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Purified NOS enzyme or cell/tissue lysate

-

[³H]-L-arginine

-

NADPH

-

CaCl₂

-

Calmodulin

-

Tetrahydrobiopterin (BH4)

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)

-

Stop Solution (e.g., 100 mM HEPES, pH 5.5, 10 mM EDTA)

-

Dowex AG50WX-8 resin (Na⁺ form)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing reaction buffer, NADPH, CaCl₂, calmodulin, and BH4.

-

Add the NOS enzyme source to the reaction mixture.

-

To test for inhibition, pre-incubate the enzyme mixture with the test compound (e.g., this compound) for a defined period.

-

Initiate the reaction by adding [³H]-L-arginine.

-

Incubate at 37°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by adding the Stop Solution.

-

Apply the reaction mixture to a column containing Dowex AG50WX-8 resin to separate [³H]-L-citrulline from unreacted [³H]-L-arginine.

-

Elute the [³H]-L-citrulline and quantify the radioactivity using a scintillation counter.

-

Calculate NOS activity based on the amount of [³H]-L-citrulline produced, and determine the percentage of inhibition by the test compound relative to a control without the inhibitor.

Arginase Activity Assay (Colorimetric)

This assay determines arginase activity by measuring the amount of urea produced from the hydrolysis of L-arginine.

Materials:

-

Arginase enzyme source (e.g., liver homogenate, cell lysate)

-

L-arginine solution

-

Activation solution (e.g., 10 mM MnCl₂)

-

Urea colorimetric detection reagents (e.g., α-isonitrosopropiophenone or a commercial kit)

-

Acid solution (e.g., sulfuric acid/phosphoric acid mixture)

-

Urea standards

Procedure:

-

Pre-activate the arginase by incubating the enzyme source with the activation solution.

-

To test for inhibition, add the test compound (e.g., this compound) to the activated enzyme and pre-incubate.

-

Initiate the reaction by adding the L-arginine solution.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the acid solution.

-

Add the urea colorimetric reagent and heat the mixture to facilitate color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a spectrophotometer.

-

Determine the urea concentration from a standard curve and calculate arginase activity. The inhibitory effect of the test compound can be calculated by comparing the activity to a control reaction without the inhibitor.

Logical Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for the comparative analysis of an L-arginine analog like this compound.

Caption: Experimental workflow for comparing L-arginine and its analogs.

Conclusion

References

- 1. Asymmetric dimethylarginine does not inhibit arginase activity and is pro-proliferative in pulmonary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Endogenous nitric oxide synthase inhibitors are responsible for the L-arginine paradox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Enhanced Enzymatic Stability of Peptides Incorporating Z-D-Arg-OH HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pursuit of therapeutically viable peptides is often challenged by their inherent susceptibility to enzymatic degradation in biological systems. This rapid clearance necessitates higher or more frequent dosing, increasing the risk of adverse effects and diminishing patient compliance. A key strategy to overcome this limitation is the incorporation of non-canonical amino acids, such as D-amino acid enantiomers. This technical guide provides an in-depth exploration of the enzymatic stability conferred by the incorporation of Nα-benzyloxycarbonyl-D-arginine hydrochloride (Z-D-Arg-OH HCl) into peptide sequences.

The Stereochemical Advantage of D-Arginine

Proteases, the enzymes responsible for peptide bond hydrolysis, are chiral entities that have evolved to specifically recognize and cleave peptide bonds between L-amino acids, the naturally occurring building blocks of proteins. The introduction of a D-amino acid, such as D-arginine, creates a stereochemical impediment within the peptide backbone. This altered three-dimensional orientation of the D-arginine side chain prevents the peptide from fitting correctly into the active site of the protease. This steric hindrance dramatically reduces the rate of proteolysis, thereby enhancing the peptide's stability and prolonging its circulatory half-life.[1]

Quantitative Analysis of Enzymatic Stability

| Peptide Type | Key Structural Feature | Representative Half-life in Human Serum (t½) |

| L-amino acid peptide | Composed entirely of L-amino acids | ~ 5 - 15 minutes |

| D-amino acid substituted peptide | Contains one or more D-amino acids | > 240 minutes |

Note: The half-life values are illustrative and can vary significantly based on the peptide sequence, the position of the D-amino acid, and the specific enzymatic environment.

Experimental Protocols for Assessing Enzymatic Stability

Accurate determination of a peptide's enzymatic stability is crucial for its preclinical development. The following are detailed methodologies for common in vitro stability assays that can be adapted for peptides containing this compound.

Protocol 1: Peptide Stability in Human Serum or Plasma

This assay provides a comprehensive assessment of peptide stability in a complex biological fluid that closely mimics in vivo conditions.

Materials:

-

Test peptide containing this compound

-

Control peptide (the corresponding all L-amino acid version)

-

Pooled human plasma or serum (heparinized or EDTA-treated)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Incubator at 37°C

-

Microcentrifuge

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

-

Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the purified test and control peptides in an appropriate solvent (e.g., water or a small amount of DMSO, subsequently diluted with water).

-

Incubation: In a microcentrifuge tube, pre-warm the human serum or plasma to 37°C. Add the peptide stock solution to the serum/plasma to achieve a final concentration of approximately 50 µg/mL.

-

Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the incubation mixture.

-

Enzyme Inactivation and Protein Precipitation: Immediately add the aliquot to a tube containing an equal volume of a quenching solution (e.g., 10% TFA in ACN) to stop the enzymatic reaction and precipitate the serum proteins. Vortex the tube vigorously and incubate on ice for 10 minutes.

-

Sample Clarification: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis by RP-HPLC: Carefully collect the supernatant, which contains the intact peptide and any degradation products. Analyze the supernatant using an RP-HPLC system equipped with a C18 column and a suitable gradient of water/ACN with 0.1% TFA. Monitor the absorbance at an appropriate wavelength (typically 214 nm or 280 nm).

-

Data Analysis: Identify the peak corresponding to the intact peptide based on its retention time, as determined from an injection of the undigested peptide standard. Integrate the peak area of the intact peptide at each time point. Calculate the percentage of the remaining peptide at each time point relative to the 0-minute time point. The half-life (t½) can then be determined by plotting the percentage of remaining peptide versus time.

Protocol 2: Stability Against Specific Proteases (e.g., Trypsin, Chymotrypsin)

This assay allows for the evaluation of peptide stability against specific proteases that are abundant in the gastrointestinal tract and blood.

Materials:

-

Test peptide containing this compound

-

Control peptide

-

Protease solution (e.g., Trypsin, Chymotrypsin at 1 mg/mL in an appropriate buffer)

-

Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4)

-

Quenching solution (e.g., 10% TFA)

-

RP-HPLC system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, mix the peptide solution with the protease solution at a defined ratio (e.g., 50:1 peptide to protease by weight) in the reaction buffer.

-

Incubation: Incubate the mixture at 37°C.

-

Time-Point Sampling and Quenching: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and quench the reaction by adding the quenching solution.

-

Sample Analysis: Analyze the samples by RP-HPLC as described in Protocol 1 to quantify the amount of remaining intact peptide.

-

Data Analysis: Determine the degradation rate and half-life of the peptide in the presence of the specific protease.

Signaling Pathways and Logical Relationships

While the primary and immediate consequence of incorporating this compound is the enhancement of enzymatic stability, the sustained presence of the bioactive peptide can, in turn, have a more profound and lasting impact on its target signaling pathways. The specific pathways modulated will be dependent on the parent peptide's mechanism of action.

For instance, if the peptide is an inhibitor of a particular kinase, its increased stability will lead to prolonged inhibition of that kinase and its downstream signaling cascade. Conversely, if the peptide is an agonist for a cell surface receptor, its enhanced half-life will result in sustained receptor activation.

The following diagrams, generated using the DOT language, illustrate these conceptual relationships.

Caption: Prolonged inhibition of a target kinase by a stabilized peptide.

Caption: Sustained activation of a cell surface receptor by a stabilized peptide.

Experimental Workflow Visualization

The general workflow for assessing the enzymatic stability of a peptide containing this compound is depicted below.

Caption: General workflow for enzymatic stability assessment.

References

Preliminary Biological Activity Screening of Peptides Incorporating Z-D-Arg-OH HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide-based therapeutics represents a significant strategy in modern drug discovery. Z-D-Arginine-OH HCl, a protected form of the D-enantiomer of arginine, is a key building block in the synthesis of D-peptides. The presence of D-arginine residues can confer remarkable biological properties, primarily due to increased proteolytic stability and altered receptor interactions compared to their L-arginine counterparts.[1] This technical guide provides an in-depth overview of the preliminary biological activity screening of peptides synthesized using Z-D-Arg-OH HCl, focusing on their potential antimicrobial, anticancer, and cell-penetrating capabilities. Detailed experimental protocols and a summary of representative quantitative data are presented to facilitate further research and development in this promising area.

Core Biological Activities and Mechanisms of Action

Peptides incorporating D-arginine residues derived from this compound exhibit a range of biological activities stemming from the unique physicochemical properties of the D-arginine side chain. The guanidinium group of arginine is crucial for interactions with biological membranes and other cellular components.[1]

Antimicrobial Activity

Arginine-rich peptides, particularly those containing D-arginine, are known for their potent antimicrobial properties. Their primary mechanism of action involves the disruption of bacterial cell membranes.[1] This can occur through various models, including the "carpet" model, where peptides accumulate on the membrane surface, and the "toroidal pore" model, which involves the insertion of peptides into the membrane to form pores.[1] The enhanced stability of D-peptides against bacterial proteases makes them particularly effective antimicrobial agents.[1]

Anticancer Activity

Cationic peptides containing D-arginine can selectively target and disrupt the membranes of cancer cells, which are often more anionic than those of normal cells.[1] Similar to their antimicrobial action, the anticancer mechanism frequently involves membrane disruption.[1] Furthermore, their ability to act as cell-penetrating peptides allows for the targeted delivery of cytotoxic payloads to tumor cells, potentially reducing systemic toxicity.[1]

Cell-Penetrating Peptides (CPPs)

Arginine-rich peptides are well-known for their capacity to translocate across cellular membranes, acting as cell-penetrating peptides (CPPs).[1] This property enables them to deliver a variety of cargo molecules, including small molecules, proteins, and nucleic acids, into cells. The D-isomers often exhibit enhanced stability, making them robust vectors for intracellular delivery.

Nitric Oxide Production

Arginine is a precursor to nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation and immune responses. While L-arginine is the natural substrate for nitric oxide synthase (NOS), the influence of D-arginine containing peptides on NO production pathways warrants investigation in relevant biological systems.

Quantitative Data on the Biological Activity of D-Arginine Containing Peptides

The following tables summarize representative quantitative data for various peptides containing D-arginine, illustrating their potential biological activities. It is important to note that these are examples, and the specific activity of a novel peptide synthesized using this compound would need to be determined experimentally.

Table 1: Minimum Inhibitory Concentration (MIC) of D-Arg Containing Antimicrobial Peptides

| Peptide Sequence | Target Organism | L-Arg Version MIC (µM) | D-Arg Version MIC (µM) |

| (RW)3 | E. coli | 8 | 4 |

| (RW)3 | S. aureus | 16 | 8 |

| G(RW)3G | P. aeruginosa | 32 | 16 |

Data is representative and compiled from various sources.

Table 2: Cytotoxicity (IC50) of D-Arg Containing Anticancer Peptides

| Peptide Sequence | Cancer Cell Line | L-Arg Version IC50 (µM) | D-Arg Version IC50 (µM) |

| (R)6W3 | MCF-7 (Breast) | >100 | 25 |

| (R)6W3 | A549 (Lung) | >100 | 30 |

| K(R)5W2K | HeLa (Cervical) | 80 | 15 |

Data is representative and compiled from various sources.

Table 3: Cellular Uptake Efficiency of D-Arg Containing Cell-Penetrating Peptides

| Peptide Sequence | Cell Line | L-Arg Version Uptake (%) | D-Arg Version Uptake (%) |

| (R)9 | CHO-K1 | 60 | 85 |

| (R)5W(R)4 | Jurkat | 55 | 90 |

Data is representative and compiled from various sources.

Experimental Protocols

Detailed methodologies for key biological activity screening assays are provided below.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the standard method for chemically synthesizing peptides on a solid support.

Materials:

-

Fmoc-protected amino acids (including Fmoc-D-Arg(Pbf)-OH, derived from this compound)

-

Solid support resin (e.g., Rink Amide resin)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Activator base (e.g., DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM

-

Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid, including Fmoc-D-Arg(Pbf)-OH, using coupling reagents and an activator base.

-

Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.

-

Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether and purify using reverse-phase HPLC.

Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.[1]

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Growth medium (e.g., Mueller-Hinton Broth, MHB)

-

96-well microtiter plates

-

Peptide stock solutions

-

Incubator

-

Microplate reader

Procedure:

-

Bacterial Culture: Inoculate the test bacteria in MHB and grow overnight at 37°C.

-

Peptide Dilution: Prepare serial dilutions of the peptide in MHB in a 96-well plate.

-

Inoculation: Add the bacterial suspension to each well containing the peptide dilutions. Include positive (bacteria only) and negative (medium only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed. This can be determined visually or by measuring the optical density at 600 nm.[1]

Anticancer Activity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][3]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Peptide stock solutions

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.

-

Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the peptide. Include untreated control wells.

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Nitric Oxide Production Assay (Griess Assay)

This assay measures nitrite, a stable and nonvolatile breakdown product of nitric oxide.

Materials:

-

Cell line capable of producing NO (e.g., RAW 264.7 macrophages)

-

Cell culture medium

-

LPS (lipopolysaccharide) for stimulating NO production

-

Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solutions

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Culture and Stimulation: Culture cells in a 96-well plate and stimulate with LPS and the test peptide for a specified time.

-

Sample Collection: Collect the cell culture supernatant.

-

Standard Curve Preparation: Prepare a standard curve using sodium nitrite solutions of known concentrations.

-

Griess Reaction: Add the Griess reagent to the standards and samples.

-

Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Signaling Pathways and Mechanisms of Action

Membrane Disruption by Cationic Peptides

The primary mechanism for the antimicrobial and anticancer activity of D-arginine containing peptides is the perturbation and disruption of cellular membranes.

Nitric Oxide Synthesis Pathway

Arginine is the substrate for nitric oxide synthase (NOS) in the production of nitric oxide (NO) and citrulline.

Conclusion

This compound is a valuable building block for the synthesis of D-peptides with enhanced stability and potent biological activities. The preliminary screening of these peptides for antimicrobial, anticancer, and cell-penetrating properties is a critical step in the drug discovery process. The protocols and data presented in this guide offer a framework for researchers to systematically evaluate the therapeutic potential of novel peptides incorporating D-arginine. Further investigations into their mechanisms of action and in vivo efficacy are warranted to translate these promising findings into next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. An arginine-rich cell penetrating peptide contained anti-gelatinase scFv-LDM fusion protein shows potent antitumor efficacy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arginine-Tryptophan Peptides Enhancing Antibacterial and Anticancer Effects of Ruthenium(II) Polypyridyl Complex Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Z-D-Arg-OH HCl (CAS Number: 113712-05-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Arg-OH HCl, with the CAS number 113712-05-3, is the hydrochloride salt of Nα-benzyloxycarbonyl-D-arginine. This compound is a protected form of the non-proteinogenic amino acid D-arginine, where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group. Its primary application lies in the field of peptide chemistry, specifically in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids like D-arginine into peptide chains is a critical strategy in drug design and development to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles and therapeutic potential. This technical guide provides an in-depth overview of the physicochemical properties, applications, and experimental protocols related to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value |

| CAS Number | 113712-05-3 |

| Molecular Formula | C14H21ClN4O4 |

| Molecular Weight | 344.8 g/mol [1] |

| Appearance | White to off-white powder[2] |

| Purity | Typically ≥95% to ≥98% (by HPLC)[1][2] |

| Optical Rotation | +7.0° to +11.0° (c=2 in 1M HCl)[2] |

| Storage Conditions | Room temperature to 0-8°C, in an inert atmosphere[1][2] |

| Solubility | Soluble in water and organic solvents like methanol, ethanol, and dimethylformamide[3] |

Core Applications in Research and Development

The primary utility of this compound is as a building block in the synthesis of peptides containing D-arginine residues. The presence of the benzyloxycarbonyl (Z) protecting group on the α-amino group prevents unwanted side reactions during peptide coupling.

Solid-Phase Peptide Synthesis (SPPS)

This compound is extensively used in Fmoc-based and Boc-based solid-phase peptide synthesis strategies. The incorporation of D-arginine can confer several advantages to the resulting peptide:

-